molecular formula C17H19NO6S B2509134 Methyl N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate CAS No. 331749-96-3

Methyl N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate

Cat. No.: B2509134
CAS No.: 331749-96-3
M. Wt: 365.4
InChI Key: URUOEIWTYZDEJV-UHFFFAOYSA-N
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Description

Methyl N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine. The presence of both methoxy and sulfonyl groups in its structure suggests potential reactivity and functionality in different chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate typically involves the reaction of 2,4-dimethoxyaniline with phenylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with methyl chloroacetate in the presence of a base to yield the final product. The reaction conditions often include:

  • Solvent: Dichloromethane or toluene
  • Base: Triethylamine or sodium hydroxide
  • Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.

    Reduction: Formation of phenylsulfide or phenylthiol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Methyl N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Affecting intracellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(2,4-dimethoxyphenyl)glycinate: Lacks the sulfonyl group, which may result in different reactivity and applications.

    Methyl N-(phenylsulfonyl)glycinate: Lacks the methoxy groups, which may affect its chemical properties and biological activities.

Uniqueness

Methyl N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-22-13-9-10-15(16(11-13)23-2)18(12-17(19)24-3)25(20,21)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUOEIWTYZDEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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